molecular formula C38H40N2 B15162122 N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine CAS No. 142094-35-7

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B15162122
CAS No.: 142094-35-7
M. Wt: 524.7 g/mol
InChI Key: HGFBMPZVFPHMJI-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes multiple ethenylphenyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-ethenylbenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is typically purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the ethenylphenyl groups.

    Reduction: The reduction of the ethenyl groups leads to the formation of ethylphenyl derivatives.

    Substitution: Substituted derivatives of the original compound, depending on the electrophile used.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. This chelation process can interfere with metal-dependent biological processes, leading to various biological effects. The molecular targets and pathways involved include metal ion transport and regulation pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: A similar compound known for its metal chelating properties.

    N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another related compound with applications in metal chelation and coordination chemistry.

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of ethenylphenyl groups, which provide additional sites for chemical modification and interaction. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

CAS No.

142094-35-7

Molecular Formula

C38H40N2

Molecular Weight

524.7 g/mol

IUPAC Name

N,N,N',N'-tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C38H40N2/c1-5-31-17-9-13-21-35(31)27-39(28-36-22-14-10-18-32(36)6-2)25-26-40(29-37-23-15-11-19-33(37)7-3)30-38-24-16-12-20-34(38)8-4/h5-24H,1-4,25-30H2

InChI Key

HGFBMPZVFPHMJI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CN(CCN(CC2=CC=CC=C2C=C)CC3=CC=CC=C3C=C)CC4=CC=CC=C4C=C

Origin of Product

United States

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